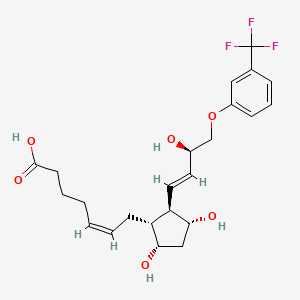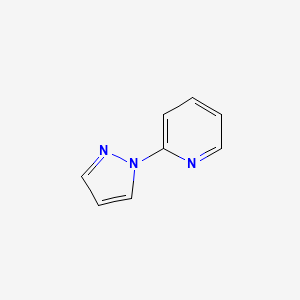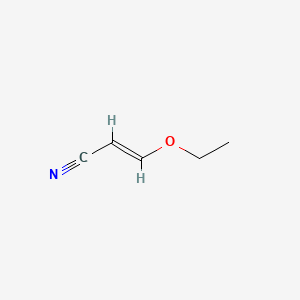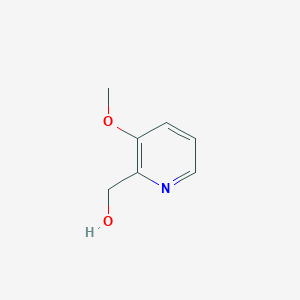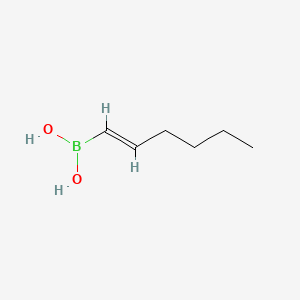![molecular formula C11H10N2O3 B1336186 ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 626604-80-6](/img/structure/B1336186.png)
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
説明
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a chemical compound with a molecular weight of 218.21 . The IUPAC name of this compound is ethyl oxo (1H-pyrrolo [2,3-b]pyridin-3-yl)acetate .
Molecular Structure Analysis
The InChI code for ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is 1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has a molecular weight of 218.21 .科学的研究の応用
Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the research involved the design, synthesis, and biological evaluation of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .
- Results or Outcomes : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Antibacterial Activity
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates, which share structural similarities with your compound, were synthesized and evaluated for their antibacterial properties .
- Methods of Application : The compounds were synthesized by reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
- Results or Outcomes : The newly synthesized compounds were found to exhibit a wide spectrum of antibacterial activity. In particular, compounds 4d and 4e were highly active against S. aureus and M. roseus species .
Kinase Inhibition
- Scientific Field : Biochemistry
- Summary of the Application : Pyrrolopyrazine derivatives, which share structural similarities with your compound, have shown significant activity on kinase inhibition .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the research involved the design, synthesis, and biological evaluation of a series of pyrrolopyrazine derivatives .
- Results or Outcomes : According to the findings, 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of the Application : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the research involved the design, synthesis, and biological evaluation of a series of pyrrolopyrazine derivatives .
- Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Antiviral Activities
- Scientific Field : Virology
- Summary of the Application : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the research involved the design, synthesis, and biological evaluation of a series of pyrrolopyrazine derivatives .
- Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Kinase Inhibition
- Scientific Field : Biochemistry
- Summary of the Application : 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the research involved the design, synthesis, and biological evaluation of a series of pyrrolopyrazine derivatives .
- Results or Outcomes : According to the findings, 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
特性
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFIFACOXYODQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420737 | |
| Record name | Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
CAS RN |
626604-80-6 | |
| Record name | Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)
